molecular formula C6H10O6 B119574 D-Galactonic acid, gamma-lactone CAS No. 23666-11-7

D-Galactonic acid, gamma-lactone

Cat. No. B119574
CAS RN: 23666-11-7
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-UHFFFAOYSA-N
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Description

“D-Galactonic acid, gamma-lactone” is a chemical compound with the formula C6H10O6 and a molecular weight of 178.1400 . It is also known by other names such as γ-D-Galactonolactone, D-Galactono-γ-lactone, D-Galactono-1,4-lactone, Galactonic acid, γ-lactone, D-, and 1,4-D-Galactonolactone .


Molecular Structure Analysis

The molecular structure of “D-Galactonic acid, gamma-lactone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Biochemical Analysis

D-Galactonic acid gamma-lactone has been utilized in biochemical analysis, particularly in urine analysis. A study developed a stable isotope dilution assay for the sensitive determination of D-galactonic acid, highlighting its importance in studying the variability of D-galactonate excretion in healthy subjects and galactosemic patients (Schadewaldt et al., 2004).

Microbial Metabolism

In microbial metabolism, D-galactonic acid gamma-lactone plays a significant role. Research on Aspergillus niger demonstrated the fungus's ability to utilize D-galactose as a carbon source, implicating the metabolism of D-galactonic acid gamma-lactone in the process. The study detailed how D-galactose was converted to D-galactonic acid-gamma-lactone, suggesting a non-phosphorylated route of galactose breakdown in the cell-free extracts of Aspergillus niger (Elshafei & Abdel-Fatah, 2001).

Enzymatic Functions and Ascorbic Acid Biosynthesis

The enzymatic functions of D-galactonic acid gamma-lactone have been explored, particularly in the biosynthesis of L-ascorbic acid (vitamin C). SMP30, identified as gluconolactonase, was found to hydrolyze various aldonolactones, including D-galactonic acid gamma-lactone. This enzyme's absence in knockout mice led to symptoms of scurvy, underscoring its crucial role in L-ascorbic acid biosynthesis (Kondo et al., 2006). In another study, the synthesis of ascorbic acid in plant tissues was linked to the mitochondrial electron transport chain, involving galactono-gamma-lactone dehydrogenase (GLDH) and emphasizing the pivotal role of D-galactonic acid gamma-lactone in this process (Bartoli et al., 2000).

Chemical Synthesis and Applications

D-Galactonic acid gamma-lactone has also been recognized for its potential in chemical synthesis. Its derivative, D-galactono-1,4-lactone, was utilized as a chiral starting material for synthesizing various molecules, showcasing its versatility in chemical synthesis (Rivas et al., 2018). Moreover, derivatives of D- and L-galactonic acids have been synthesized as precursors for stereoregular polymers, highlighting the utility of D-galactonic acid gamma-lactone in polymer science (Zaliz & Varela, 2003).

Safety And Hazards

“D-Galactonic acid, gamma-lactone” should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation . It should be stored in a cool, dry place, and the container should be kept closed when not in use .

properties

IUPAC Name

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactonic acid, gamma-lactone

CAS RN

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1
Record name D-galactono-1,4-lactone
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Record name NSC34392
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC25282
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannonic acid, D-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Galactonic acid, .gamma.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
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[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactonic acid, gamma-lactone
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D-Galactonic acid, gamma-lactone
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D-Galactonic acid, gamma-lactone
Reactant of Route 4
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Reactant of Route 5
D-Galactonic acid, gamma-lactone
Reactant of Route 6
D-Galactonic acid, gamma-lactone

Citations

For This Compound
65
Citations
C Wagner, M Sefkow, J Kopka - Phytochemistry, 2003 - Elsevier
The non-supervised construction of a mass spectral and retention time index data base (MS/RI library) from a set of plant metabolic profiles covering major organs of potato (Solanum …
Number of citations: 299 www.sciencedirect.com
A CRISTEA, AŞ ANDREI, A BARICZ… - Studia Universitatis …, 2014 - search.ebscohost.com
… , D-xylose, i-erythritol, D-galactonic acid-gamma-lactone, D-galacturonic acid, 2-Hydroxy … : the monosaccharides D-xylose, D-galactonic acid-gamma-lactone, the disaccharide alpha-…
Number of citations: 4 search.ebscohost.com
C Chaidez, FDJ Peraza-Garay… - International Journal …, 2022 - Taylor & Francis
… to similar patterns for the metabolism of diverse carbon sources, including N-acetyl D-glucosamine, D-glucosaminic acid, glucose-1-phosphate, D-galactonic acid-gamma lactone and …
Number of citations: 1 www.tandfonline.com
R Almeida - Research Progress Reports, 2015 - cdfa.ca.gov
Previous research showed that Xylella fastidiosa has a chitinase (ChiA), which is required for sharpshooter vector colonization, transmission to plants, and plant colonization. The goals …
Number of citations: 0 www.cdfa.ca.gov
D Chen, D Gao, SC Capareda, S Huang, Y Wang - Bioresource technology, 2019 - Elsevier
Acid washing is an alternative and promising approach for biomass to produce high-quality bio-oil. The hydrochloric acid washing pretreatment of sweet sorghum bagasse was …
Number of citations: 41 www.sciencedirect.com
J Jin, MHU Chowdhury, T Das, S Biswas… - … Biology and Chemistry, 2023 - Elsevier
This study aims to investigate the potential therapeutic application of Ixeridium dentatum (ID) in treating atopic dermatitis (AD) through network pharmacology, molecular docking, and …
Number of citations: 3 www.sciencedirect.com
LW Mendes, MGA De Chaves, MC Fonseca… - Frontiers in …, 2019 - frontiersin.org
The taxonomically diverse rhizosphere microbiome contributes to plant nutrition, growth and health, including protection against soil-borne pathogens. We previously showed that …
Number of citations: 41 www.frontiersin.org
R Almeida, MA Walker, S Lindow - static.cdfa.ca.gov
… Among the 192 carbon sources tested, positive results were obtained: Tween 20, Tween 40, Pyruvic acid, L-Malic acid, D,L-Malic acid, Fumaric acid, D-galactonic acid gamma lactone, L…
Number of citations: 2 static.cdfa.ca.gov
K Almendras, D Leiva, M Carú, J Orlando - Molecules, 2018 - mdpi.com
Lichens are a symbiotic association between a fungus and a green alga or a cyanobacterium, or both. They can grow in practically any terrestrial environment and play crucial roles in …
Number of citations: 14 www.mdpi.com
B Kiersztyn, R Chróst, A Miłobędzka - International Journal of …, 2023 - Springer
… While dissimilarities between II and III were mostly introduced in usage of Tween 40, l-phenylalanine and d-Galactonic Acid Gamma Lactone, also Glucose-1-phosphate ranked on 11th …
Number of citations: 1 link.springer.com

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